molecular formula C14H20BNO3 B1440619 N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1197171-76-8

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1440619
M. Wt: 261.13 g/mol
InChI Key: YKVCWFPOJAXHGE-UHFFFAOYSA-N
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Description

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the CAS Number: 1454653-59-8 . It has a molecular weight of 247.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9,16H,10H2,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives have been a subject of extensive research due to their structural uniqueness. Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures using FTIR, NMR spectroscopy, and mass spectrometry. They also conducted single-crystal X-ray diffraction, density functional theory (DFT), and conformational analysis, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Wu et al. (2021) synthesized and characterized similar compounds, using DFT and TD-DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and vibrational properties. Their work provides an understanding of the molecular structure and characteristics of these compounds (Wu et al., 2021).

Chemical Synthesis and Application

In the field of organic chemistry, these compounds are significant for their potential in various chemical reactions and syntheses. For example, Rheault et al. (2009) explored the microwave-assisted synthesis of N-substituted benzimidazoles using similar boronate esters. This process is significant for the development of heteroaryl-substituted benzimidazoles, indicating the compound's utility in facilitating complex organic syntheses (Rheault et al., 2009).

Similarly, Wang and Franz (2018) studied boronate esters like N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the context of prochelators for oxidative stress. Their research focused on modifying these compounds for improved stability and efficiency in cellular protection against oxidative stress (Wang & Franz, 2018).

Safety And Hazards

The compound has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCWFPOJAXHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682213
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1197171-76-8
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Moreno-Sanz, A Duranti, L Melzig… - Journal of medicinal …, 2013 - ACS Publications
The peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor URB937 (3, cyclohexylcarbamic acid 3′-carbamoyl-6-hydroxybiphenyl-3-yl ester) is extruded from the brain and …
Number of citations: 26 pubs.acs.org
R Wang, S Yu, X Zhao, Y Chen, B Yang, T Wu… - European Journal of …, 2020 - Elsevier
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed, synthesized and evaluated as novel focal adhesion kinase (FAK) inhibitors. The novel 2,7-disubstituted-…
Number of citations: 38 www.sciencedirect.com
L Mydock-McGrane, Z Cusumano, Z Han… - Journal of medicinal …, 2016 - ACS Publications
Gram-negative uropathogenic Escherichia coli (UPEC) bacteria are a causative pathogen of urinary tract infections (UTIs). Previously developed antivirulence inhibitors of the type 1 …
Number of citations: 99 pubs.acs.org

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